![molecular formula C13H18N2O2 B3306059 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide CAS No. 926200-66-0](/img/structure/B3306059.png)
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide
Vue d'ensemble
Description
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation and Synthesis
Compounds related to 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide have been synthesized and evaluated for their pharmacological potential, especially concerning antibacterial activity. A study by Rohit Kumar, Sushil Kumar, and M. Khan (2020) explored the synthesis and pharmacological evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, demonstrating significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, suggesting the potential utility of similar compounds in developing new antibacterial agents (Kumar, Kumar, & Khan, 2020).
Neurological Applications
Research into compounds with a phenoxy moiety, similar to the one , has shown promise in neurological applications, including as potential treatments for depression and Parkinson’s disease. Studies on ketamine, a compound with a different core structure but relevant in the context of neurological treatment research, indicate the importance of understanding the pharmacological properties of such compounds for developing new therapeutic strategies (Peltoniemi et al., 2016).
Anticancer and Anti-inflammatory Properties
Compounds structurally related to this compound have been explored for their anticancer and anti-inflammatory properties. The modulation of signaling pathways by phenolic compounds, which can influence the expression of inflammatory mediators, presents a potential area for the discovery of new anti-inflammatory drugs. This area of research highlights the relevance of studying the signaling pathways modulated by such compounds for understanding their therapeutic potential (Costa et al., 2012).
Propriétés
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-7-10-1-5-12(6-2-10)17-9-13(16)15-11-3-4-11/h1-2,5-6,11H,3-4,7-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBSUMDCCOQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926200-66-0 | |
| Record name | 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


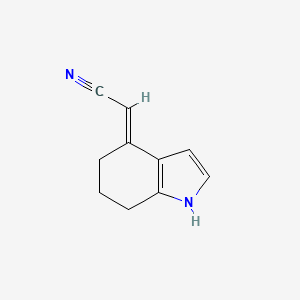
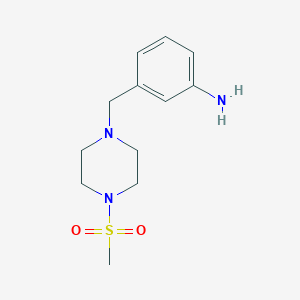
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
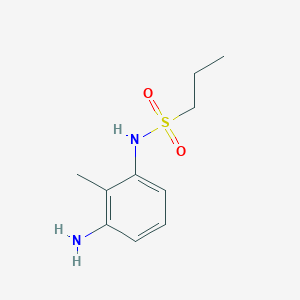
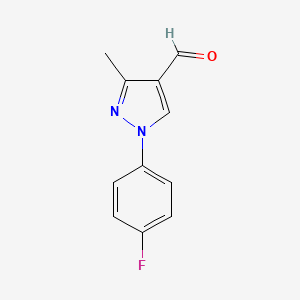
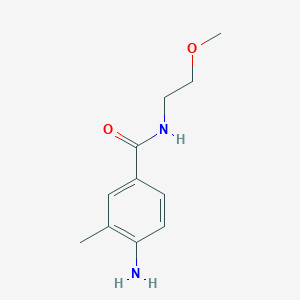
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
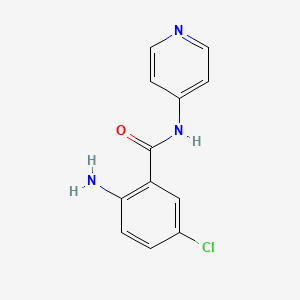
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)


![{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine](/img/structure/B3306060.png)
